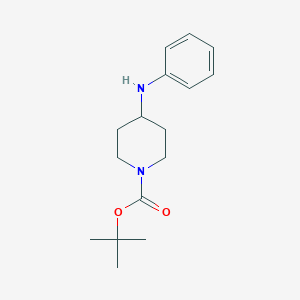

1-Boc-4-(Phenylamino)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-anilinopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIWISWAPVQGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363439 | |

| Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822063 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125541-22-2 | |

| Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BOC-4-AP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB6P54SRS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Boc-4-(Phenylamino)piperidine physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-4-(Phenylamino)piperidine

Introduction

Tert-butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as 1-Boc-4-(Phenylamino)piperidine, is a synthetic organic compound with the CAS Number 125541-22-2.[1][2][3] It serves as a crucial intermediate in the synthesis of various biologically active molecules and heterocyclic building blocks.[1][3] Notably, it is recognized as a key precursor in the preparation of fentanyl and its derivatives, making it a compound of significant interest to researchers in medicinal chemistry, drug development, and forensic science.[1][4] This compound is structurally similar to known opioids and is classified as an analytical reference standard.[2][4] Its chemical structure consists of a piperidine (B6355638) ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a phenylamino (B1219803) (anilino) group. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its role as a synthetic intermediate.

Synonyms: 4-Anilino-1-Boc-piperidine, N-Boc-4-AP, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, 4-Phenylaminopiperidine-1-carboxylic acid tert-butyl ester.[2][3][5]

Physicochemical Properties

1-Boc-4-(Phenylamino)piperidine is typically a white to pale brown solid or powder at room temperature.[1][3] The core physicochemical data for this compound are summarized in the table below, providing a quantitative overview for researchers and scientists.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 276.37 g/mol | [1][5] |

| Appearance | White to off-white or pale brown solid/powder | [1][3] |

| Melting Point | 134-138 °C | [1][3] |

| Boiling Point | 400.6 ± 38.0 °C (Predicted) | [1][6] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [1][6] |

| pKa | 5.00 ± 0.20 (Predicted) | [4] |

| λmax | 249 nm | [2] |

| Solubility | DMF: 15 mg/mL DMSO: 25 mg/mL Ethanol: 25 mg/mL Methanol: Almost transparent Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL Water (pH 7.4): 35.2 µg/mL | [1][2][3][5] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of 1-Boc-4-(Phenylamino)piperidine.

Synthesis via Reductive Amination

A widely used method for synthesizing 1-Boc-4-(Phenylamino)piperidine is the reductive amination of N-tert-butoxycarbonyl-4-piperidone with aniline (B41778).[7][8]

Reagents and Materials:

-

N-tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone)

-

Aniline

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Acetic Acid

-

1M Aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Standard laboratory glassware and magnetic stirrer

Detailed Protocol:

-

In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidone (1.0 eq) and aniline (approx. 1.0 eq) in dichloromethane.[7][8]

-

Cool the mixture in an ice bath.

-

Slowly add sodium triacetoxyborohydride (STAB) (approx. 1.5 eq) portion-wise to the stirred solution.[8]

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[7][8]

-

Upon completion, quench the reaction by adding 1M aqueous NaOH solution.[7]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether.[7][8]

-

Combine the organic phases and wash sequentially with water and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

-

The resulting white solid, 1-Boc-4-(Phenylamino)piperidine, can be used as is or purified further if necessary.[7]

Caption: Synthesis via Reductive Amination.

Analytical Characterization

The identity and purity of 1-Boc-4-(Phenylamino)piperidine are typically confirmed using chromatographic and spectroscopic techniques.

Protocol for GC-MS Analysis:

-

System: Agilent GC-MS or equivalent.[9]

-

Column: HP-1MS (100% dimethylpolysiloxane) or similar non-polar column.[9]

-

Injector: 280 °C, split mode (e.g., 1:50).[9]

-

Carrier Gas: Helium at a constant flow of ~1.2 mL/min.[9]

-

Oven Program: Start at 170 °C, hold for 1 min, then ramp at a suitable rate (e.g., 20 °C/min) to a final temperature of 300 °C, and hold for several minutes.[9]

-

MS Detector: Electron Ionization (EI) at 70 eV.[9]

-

Scan Range: m/z 50-550 amu.[9]

-

Expected Result: The compound will show a characteristic retention time and a mass spectrum corresponding to its molecular weight and fragmentation pattern.

Protocol for HPLC-TOF MS Analysis:

-

System: Agilent HPLC-TOF or equivalent.[9]

-

Column: Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) or similar reverse-phase column.[9]

-

Mobile Phase A: 0.1% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in water.[9]

-

Mobile Phase B: 0.1% formic acid in methanol.[9]

-

Gradient: A typical gradient would start at low %B, ramp up to high %B over several minutes, hold, and then re-equilibrate.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

MS Detector: Time-of-Flight (TOF) with Electrospray Ionization (ESI) in positive ion mode.[9]

-

Expected Result: This method provides an accurate mass measurement of the protonated molecule [M+H]⁺, which should correspond to a theoretical value of approximately 277.1838.[7][9]

Caption: Analytical Characterization Workflow.

Role in Fentanyl Synthesis

1-Boc-4-(Phenylamino)piperidine is not an active pharmaceutical ingredient itself but is a critical intermediate in the synthesis of potent analgesics, most notably fentanyl. The Boc protecting group is stable under the conditions used to introduce the propionyl group but can be easily removed under acidic conditions to liberate the piperidine nitrogen for subsequent alkylation.

The logical progression from this intermediate to the final active molecule is outlined below.

Caption: Role as an Intermediate in Fentanyl Synthesis.

References

- 1. 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2 [m.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. 1-N-Boc-4-(Phenylamino)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-N-Boc-4-(Phenylamino)piperidine CAS 125541-22-2 | Claire Global [claire.global]

- 7. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. policija.si [policija.si]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 1-Boc-4-(Phenylamino)piperidine in Organic Solvents

Introduction

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as 1-Boc-4-(phenylamino)piperidine or N-Boc-4-anilinopiperidine, is a heterocyclic building block and an advanced intermediate with significant applications in organic and medicinal chemistry.[1] Its structure features a piperidine (B6355638) ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a phenylamino (B1219803) (anilino) group.

This compound is a crucial precursor in the synthesis of various pharmaceutical agents, most notably as an intermediate in the preparation of fentanyl and its derivatives.[2][3] Given its role in multi-step synthetic processes, a thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and overall process efficiency. This guide provides a comprehensive overview of the available solubility data, experimental protocols for its determination, and the key factors influencing its behavior in solution.

Physicochemical Properties

1-Boc-4-(phenylamino)piperidine is typically a white to pale brown crystalline solid.[1][3] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 125541-22-2 | [1][2][4] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][4][5] |

| Molecular Weight | 276.37 g/mol | [1][3] |

| Appearance | White to off-white or pale brown solid/powder | [1][3] |

| Melting Point | 134-138 °C | [1] |

| Boiling Point (Predicted) | 400.6 ± 38.0 °C | [3] |

| Density (Predicted) | 1.107 ± 0.06 g/cm³ | [3] |

Solubility Profile

The solubility of 1-Boc-4-(phenylamino)piperidine is dictated by its molecular structure, which contains both a large, non-polar Boc group and a polar secondary amine. This duality allows it to be soluble in a range of polar aprotic and protic organic solvents.

Quantitative Solubility Data

Quantitative solubility data is available for several common laboratory solvents. The following table summarizes these values.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [3][4] |

| Ethanol (B145695) | 25 mg/mL | [3][4] |

| Dimethylformamide (DMF) | 15 mg/mL | [3][4] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3][4] |

Qualitative Solubility Data

Qualitative assessments provide additional context for solvent selection.

| Solvent | Solubility Assessment | Reference(s) |

| Methanol | Almost transparent (indicating good solubility) | [1] |

Additionally, a structurally similar compound, 1-Boc-4-(4-bromo-phenylamino)-piperidine, is noted to be soluble in dichloromethane (B109758) and chloroform, suggesting that 1-Boc-4-(phenylamino)piperidine may also exhibit solubility in chlorinated solvents.[6]

Factors Influencing Solubility

The dissolution of 1-Boc-4-(phenylamino)piperidine is governed by several key factors. A conceptual understanding of these relationships is crucial for solvent selection in synthesis and purification.

Caption: Key factors affecting the solubility of 1-Boc-4-(phenylamino)piperidine.

-

Temperature : Solubility of solid compounds in liquid solvents generally increases with temperature. This principle is fundamental to recrystallization, a common purification technique.

-

Solvent Polarity : The compound's mixed polarity suggests that solvents of intermediate polarity or polar aprotic solvents are effective. The high solubility in DMSO, DMF, and ethanol supports this.

-

Purity : The presence of impurities can either increase or decrease the apparent solubility. For accurate measurements, a highly purified starting material is essential.[7]

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8] The following protocol outlines the steps for determining the solubility of 1-Boc-4-(phenylamino)piperidine.

Materials and Equipment

-

1-Boc-4-(phenylamino)piperidine (purity >99%)

-

Selected organic solvent (e.g., Ethanol, DMF)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure

-

Preparation : Add an excess amount of solid 1-Boc-4-(phenylamino)piperidine to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling : Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

Analysis :

-

Accurately dilute a known volume of the clear filtrate with the solvent.

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the result accurately.

-

-

Calculation : Calculate the solubility using the concentration obtained from the HPLC analysis and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Synthetic Context

1-Boc-4-(phenylamino)piperidine is a key intermediate synthesized from N-tert-butoxycarbonyl-4-piperidone and aniline.[9] It is subsequently used in the synthesis of 4-anilinopiperidine and various fentanyl analogs.[4][5]

Caption: Simplified synthetic pathway involving 1-Boc-4-(phenylamino)piperidine.

Conclusion

1-Boc-4-(phenylamino)piperidine demonstrates good solubility in common polar organic solvents such as DMSO, ethanol, and DMF. This solubility profile is consistent with its molecular structure, which balances polar and non-polar characteristics. The provided data and experimental protocols offer a robust foundation for scientists and researchers to effectively handle this important synthetic intermediate, enabling the optimization of reaction, purification, and formulation processes in drug development and chemical synthesis.

References

- 1. indiamart.com [indiamart.com]

- 2. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]

- 3. 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 6. chemheterocycles.com [chemheterocycles.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. scispace.com [scispace.com]

- 9. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties of 1-Boc-4-(phenylamino)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a chemical intermediate with significant applications in synthetic organic chemistry.[1] Notably, it serves as a precursor in the synthesis of fentanyl and its analogues.[1][2] A thorough understanding of its physicochemical properties, such as melting and boiling points, is crucial for its handling, characterization, and utilization in further synthetic applications. This document provides a comprehensive overview of these properties, along with standardized experimental protocols for their determination.

Physicochemical Data

The following table summarizes the key physical and chemical properties of 1-Boc-4-(phenylamino)piperidine.

| Property | Value |

| Melting Point | 136-137 °C[3][4][5] |

| 134-138 °C[6] | |

| Boiling Point | 400.6 ± 38.0 °C (Predicted)[3] |

| 400.6 °C at 760 mmHg[4][7][8] | |

| Density | 1.107 ± 0.06 g/cm³ (Predicted)[3] |

| Flash Point | 196.1 °C[4] |

| Solubility | DMF: 15mg/mL; DMSO: 25mg/mL; Ethanol: 25mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5mg/mL[3] |

| Molecular Formula | C₁₆H₂₄N₂O₂[2][3] |

| Molecular Weight | 276.37 g/mol [2][3] |

| CAS Number | 125541-22-2[2][3][6] |

Experimental Protocols

Detailed below are standardized methodologies for the determination of melting and boiling points for a solid compound such as 1-Boc-4-(phenylamino)piperidine.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the 1-Boc-4-(phenylamino)piperidine sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to get an approximate melting point. For a known compound like this, a slower heating rate (1-2 °C per minute) should be used when approaching the expected melting point to ensure accuracy.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Boiling Point Determination (Micro Method)

Objective: To determine the boiling point of a liquid at atmospheric pressure. As 1-Boc-4-(phenylamino)piperidine is a solid at room temperature, this protocol would apply to the molten compound. Given its high predicted boiling point, distillation under reduced pressure would be the preferred method for purification to avoid decomposition.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath)

-

Rubber band or wire to attach the test tube and thermometer

Procedure:

-

Sample Preparation: Place a small amount of the molten 1-Boc-4-(phenylamino)piperidine into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is continuous.

-

Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Visualizations

The following diagrams illustrate the synthetic context and experimental workflow relevant to 1-Boc-4-(phenylamino)piperidine.

Caption: Synthetic relationship of 1-Boc-4-(phenylamino)piperidine to Fentanyl.

Caption: Workflow for Melting Point Determination by the Capillary Method.

References

- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 2. usbio.net [usbio.net]

- 3. 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. abraa.com [abraa.com]

- 6. indiamart.com [indiamart.com]

- 7. 1-N-Boc-4-(Phenylamino)piperidine CAS 125541-22-2 | Claire Global [claire.global]

- 8. Ecasb | 1-N-Boc-4-(Phenylamino)piperidine CAS 125541-22-2 [ecasb.com]

Spectroscopic and Synthetic Profile of 1-Boc-4-(Phenylamino)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for 1-Boc-4-(phenylamino)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds, notably fentanyl and its analogs.[1][2] The information is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for 1-Boc-4-(phenylamino)piperidine (CAS No: 125541-22-2), based on available literature and spectral analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-Boc-4-(phenylamino)piperidine. The expected chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclei are presented below. These are predicted values based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | t | 2H | Ar-H (meta) |

| ~6.75 | t | 1H | Ar-H (para) |

| ~6.65 | d | 2H | Ar-H (ortho) |

| ~4.05 | br d | 2H | Piperidine-H (axial, C2/C6) |

| ~3.60 | br s | 1H | NH |

| ~3.40 | m | 1H | Piperidine-H (C4) |

| ~2.90 | t | 2H | Piperidine-H (equatorial, C2/C6) |

| ~2.00 | m | 2H | Piperidine-H (axial, C3/C5) |

| ~1.45 | s | 9H | Boc (-C(CH₃)₃) |

| ~1.35 | m | 2H | Piperidine-H (equatorial, C3/C5) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~154.8 | Boc (C=O) |

| ~147.5 | Ar-C (C-N) |

| ~129.3 | Ar-C (meta) |

| ~117.5 | Ar-C (para) |

| ~113.5 | Ar-C (ortho) |

| ~79.5 | Boc (-C(CH₃)₃) |

| ~50.5 | Piperidine-C (C4) |

| ~43.0 | Piperidine-C (C2/C6) |

| ~32.5 | Piperidine-C (C3/C5) |

| ~28.4 | Boc (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

The IR spectrum of 1-Boc-4-(phenylamino)piperidine is expected to show characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3360 | N-H Stretch (secondary amine) |

| ~3050 | C-H Stretch (aromatic) |

| ~2970, 2850 | C-H Stretch (aliphatic) |

| ~1695 | C=O Stretch (Boc carbonyl) |

| ~1600, 1500 | C=C Stretch (aromatic ring) |

| ~1240 | C-N Stretch (aromatic amine) |

| ~1160 | C-O Stretch (ester) |

| ~750, 690 | C-H Bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry of 1-Boc-4-(phenylamino)piperidine provides information on its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation. The compound has a molecular formula of C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol .[3]

| m/z | Ion | Fragmentation Pathway |

| 277 | [M+H]⁺ | Protonated molecular ion |

| 221 | [M-C₄H₈+H]⁺ | Loss of isobutylene (B52900) from the Boc group |

| 203 | [M-C₄H₉O]⁺ | Loss of the tert-butoxy (B1229062) radical |

| 177 | [M-C₅H₈O₂+H]⁺ | Loss of the Boc group |

| 159 | Further fragmentation of the piperidine (B6355638) ring | |

| 93 | [C₆H₅NH₂]⁺ | Aniline (B41778) fragment |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Experimental Protocols

The following protocols describe a common method for the synthesis of 1-Boc-4-(phenylamino)piperidine and the general procedures for its spectroscopic analysis.

Synthesis of 1-Boc-4-(phenylamino)piperidine

This synthesis is typically achieved through reductive amination of 1-Boc-4-piperidone with aniline.

Materials:

-

1-Boc-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Acetic acid

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-Boc-4-piperidone and aniline in dichloromethane in a round-bottom flask.

-

Add acetic acid to the solution.

-

Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours).

-

Quench the reaction by adding 1 M aqueous sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Obtain the IR spectrum of the sample using an FTIR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Acquire the mass spectrum in a suitable ionization mode (e.g., ESI for LC-MS or EI for GC-MS).

-

For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of 1-Boc-4-(phenylamino)piperidine.

Caption: Synthetic workflow for 1-Boc-4-(phenylamino)piperidine.

Caption: Analytical workflow for spectroscopic characterization.

References

A Technical Guide to the Structure and Conformation of 1-Boc-4-(Phenylamino)piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-4-(phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a synthetic piperidine (B6355638) derivative of significant interest in medicinal chemistry and pharmaceutical development. Its primary role is as a key intermediate in the synthesis of potent synthetic opioids, most notably fentanyl and its numerous analogues.[1][2] The compound is an N-protected form of 4-anilinopiperidine (4-AP), which allows for controlled chemical modifications at other positions before deprotection and subsequent reactions.

Due to its critical role in the illicit manufacture of controlled substances, 1-Boc-4-(phenylamino)piperidine is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA), making its handling, sale, and importation heavily regulated.[3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and conformational landscape of 1-Boc-4-(phenylamino)piperidine. It includes detailed experimental protocols for its synthesis and characterization, aimed at professionals in organic synthesis and drug discovery.

Chemical Identity and Structure

The molecule consists of a central piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a phenylamino (B1219803) (anilino) group.

| Identifier | Value |

| IUPAC Name | tert-butyl 4-anilinopiperidine-1-carboxylate[4] |

| Common Synonyms | 1-Boc-4-AP, N-Boc-4-AP, 4-ANBocP, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate[1] |

| CAS Number | 125541-22-2[4][5] |

| Molecular Formula | C₁₆H₂₄N₂O₂[4][5][6] |

| Molecular Weight | 276.37 g/mol [4][6] |

| InChI Key | HTIWISWAPVQGMI-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2[1] |

Physicochemical Properties

1-Boc-4-(phenylamino)piperidine is typically supplied as a solid. Its properties are summarized in the table below.

| Property | Value |

| Appearance | White to off-white or pale brown solid/crystalline powder[5][6] |

| Melting Point | 134-138 °C[5] |

| Solubility | Soluble in Methanol, DMSO (25 mg/mL), DMF (15 mg/mL), Ethanol (25 mg/mL).[1][5][6] Limited solubility in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/mL.[1] |

| Purity (Typical) | ≥98%[1] |

Conformational Analysis

The three-dimensional structure of 1-Boc-4-(phenylamino)piperidine is critical for its reactivity and potential biological interactions. The central six-membered piperidine ring is not planar and, to minimize torsional and steric strain, predominantly adopts a chair conformation .[7]

The conformational equilibrium is dictated by the energetic preference of its two large substituents: the N-Boc group and the 4-phenylamino group.

-

N-Boc Group : The tert-butoxycarbonyl group is exceptionally bulky. Due to A(1,3) strain (allylic strain) between the Boc group and the substituents at the C2/C6 positions, it has a very strong preference for the equatorial position.

-

4-Phenylamino Group : Substituents at the C4 position of a piperidine ring also generally prefer the equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms at the C2 and C6 positions.

Therefore, the most stable and overwhelmingly predominant conformation of 1-Boc-4-(phenylamino)piperidine is the chair form where both the N-Boc group and the 4-phenylamino group occupy equatorial positions . The alternative chair conformation, with an axial phenylamino group, would be significantly higher in energy due to steric hindrance and is therefore a minor contributor to the overall conformational population.

Synthesis and Characterization

Synthesis Protocol: Reductive Amination

The most common and efficient synthesis of 1-Boc-4-(phenylamino)piperidine is through the reductive amination of N-Boc-4-piperidone with aniline (B41778).

Detailed Experimental Protocol:

This protocol is adapted from established literature procedures.[8][9]

-

Reaction Setup: To a solution of N-tert-butoxycarbonyl-4-piperidone (1 equivalent, e.g., 7.0 g) and aniline (1 equivalent, e.g., 3.3 g) in dichloromethane (approx. 28 mL/g of piperidone) is added acetic acid (1 equivalent, e.g., 2.1 g).[8]

-

Reductant Addition: The mixture is stirred, and sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents, e.g., 10.4 g) is added portion-wise.[8][9]

-

Reaction: The reaction mixture is stirred at ambient temperature for 2 to 16 hours, monitoring by TLC or LC-MS for completion.[8][9]

-

Workup: Upon completion, the reaction is quenched by the addition of 1M aqueous sodium hydroxide (B78521) solution. The mixture is stirred vigorously.[8]

-

Extraction: The organic phase is separated. The aqueous layer is typically extracted two more times with dichloromethane. The combined organic extracts are washed with water and then brine.[8][9]

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is often a white to off-white solid.[8][9]

-

Purification (Optional): If necessary, the product can be further purified by flash chromatography or recrystallization.[9] A yield of approximately 98% has been reported for this procedure.[8]

Analytical Characterization Protocols

The identity and purity of 1-Boc-4-(phenylamino)piperidine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

| Technique | Example Protocol Summary |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Injector: 280 °C, Split mode (e.g., 1:50). Column: HP1-MS (or similar), 30 m x 0.25 mm x 0.25 µm. Carrier Gas: Helium (1.2 mL/min). Oven Program: Isothermal at 170 °C for 1 min, then ramp. MSD: EI (70 eV), scan range m/z 50-550. |

| HPLC-TOF (High-Performance Liquid Chromatography-Time of Flight) | Column: Zorbax Eclipse XDB-C18 (or similar). Mobile Phase: Gradient elution using (A) 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water and (B) 0.1% formic acid in methanol. Flow Rate: 1.0 mL/min. Detection: ESI positive ion mode. |

| FTIR-ATR (Fourier-Transform Infrared - Attenuated Total Reflectance) | Direct measurement of the solid powder. The spectrum would show characteristic peaks for N-H stretching (amine), C-H stretching (alkyl and aromatic), C=O stretching (carbamate), and C-N stretching. |

| NMR (Nuclear Magnetic Resonance) | ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. Expected ¹H NMR signals include those for the tert-butyl group (singlet, ~1.45 ppm), piperidine ring protons, and aromatic protons of the phenyl group.[9] |

Role as a Fentanyl Precursor

The primary significance of 1-Boc-4-(phenylamino)piperidine is its role as a direct precursor to 4-anilinopiperidine (4-AP), a core scaffold for fentanyl synthesis. The Boc group serves as an effective protecting group for the piperidine nitrogen, which is subsequently deprotected, typically under acidic conditions, to reveal the secondary amine of 4-AP. This intermediate then undergoes further synthetic steps to yield fentanyl or its derivatives.

Conclusion

1-Boc-4-(phenylamino)piperidine is a well-defined chemical entity with a predictable and stable chair conformation where its bulky substituents occupy equatorial positions. Its synthesis via reductive amination is efficient and high-yielding. As a crucial, regulated intermediate for the synthesis of fentanyl and related compounds, a thorough understanding of its chemical properties, conformation, and analytical characterization is essential for professionals in medicinal chemistry, regulatory compliance, and forensic science.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 3. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

- 4. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. indiamart.com [indiamart.com]

- 6. 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]

- 9. apps.dtic.mil [apps.dtic.mil]

1-Boc-4-(Phenylamino)piperidine reactivity with electrophiles

An In-depth Technical Guide on the Reactivity of 1-Boc-4-(Phenylamino)piperidine with Electrophiles

Introduction

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as 1-Boc-4-(phenylamino)piperidine or 1-Boc-4-AP, is a vital synthetic intermediate in the development of various biologically active molecules, most notably in the synthesis of fentanyl and its analogues.[1][2] Its structure features a piperidine (B6355638) ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a phenylamino (B1219803) (anilino) group. This unique arrangement of functional groups dictates its reactivity towards electrophiles, making it a versatile building block in medicinal chemistry and drug development.[1][3] Due to its role in the illicit manufacture of controlled substances, 1-Boc-4-AP has been classified as a List 1 chemical by the U.S. Drug Enforcement Administration (DEA).[4][5]

This technical guide provides a comprehensive overview of the core reactivity of 1-Boc-4-(phenylamino)piperidine with various electrophiles. It includes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to serve as a resource for researchers, scientists, and professionals in drug development.

Core Reactivity Principles

The reactivity of 1-Boc-4-(phenylamino)piperidine is primarily centered around the nucleophilic anilino nitrogen. The Boc protecting group on the piperidine nitrogen effectively deactivates it from participating in most reactions under neutral or basic conditions, thereby directing electrophilic attack to the secondary amine of the phenylamino moiety.

The key reactive site is the nitrogen atom of the anilino group. Its lone pair of electrons makes it nucleophilic and susceptible to attack by a wide range of electrophiles, including:

-

Acylating agents: (e.g., acyl chlorides, anhydrides) to form amides.

-

Alkylating agents: (e.g., alkyl halides) to form tertiary amines, although this is more common after deprotection of the piperidine nitrogen.

-

Carbonyl compounds: (e.g., aldehydes, ketones) in reductive amination processes.

The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with HCl or trifluoroacetic acid) to liberate the piperidine nitrogen, opening up another avenue for functionalization.[6]

Synthesis of 1-Boc-4-(Phenylamino)piperidine

The most prevalent and efficient method for synthesizing 1-Boc-4-(phenylamino)piperidine is through the reductive amination of N-Boc-4-piperidone with aniline. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent.

References

- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]

- 4. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 5. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

1-Boc-4-(Phenylamino)piperidine as a precursor in organic synthesis

An In-depth Technical Guide on 1-Boc-4-(Phenylamino)piperidine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as 1-Boc-4-(phenylamino)piperidine or 1-Boc-4-AP, is a pivotal synthetic intermediate in modern organic chemistry. Its structure, featuring a piperidine (B6355638) core, a Boc-protected nitrogen, and a phenylamino (B1219803) group, makes it a versatile building block for a wide array of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a particular focus on its role in the preparation of potent pharmaceutical agents. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a practical resource for professionals in chemical research and drug development.

Introduction

1-Boc-4-(phenylamino)piperidine (CAS No. 125541-22-2) is a derivative of 4-anilinopiperidine where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protecting group strategy is crucial as it deactivates the highly nucleophilic piperidine nitrogen, allowing for selective functionalization at the secondary phenylamino nitrogen. The Boc group can be readily removed under acidic conditions, revealing the piperidine nitrogen for subsequent reactions.[3]

This compound has gained significant attention as a key precursor in the synthesis of various biologically active molecules, most notably fentanyl and its analogues.[2][4] Fentanyl is a powerful synthetic opioid analgesic, approximately 50 to 100 times more potent than morphine, and is widely used in clinical settings for pain management.[5][6] The 4-anilinopiperidine scaffold is the core pharmacophore responsible for the analgesic activity of this class of opioids.[7] Consequently, 1-Boc-4-AP is a controlled substance in many jurisdictions, classified as a DEA List I Chemical in the United States and listed in Table I of the Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances.[8][9]

Synthesis of 1-Boc-4-(phenylamino)piperidine

The most prevalent and efficient method for synthesizing 1-Boc-4-(phenylamino)piperidine is through the reductive amination of 1-Boc-4-piperidone with aniline (B41778). This one-pot reaction is favored for its operational simplicity, mild conditions, and high yields.[3][10]

Reductive Amination

Reductive amination involves the reaction of a ketone (1-Boc-4-piperidone) with an amine (aniline) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[11] Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are typically employed as they selectively reduce the iminium ion in the presence of the starting ketone.[3][12][13]

Diagram 1. Synthesis of 1-Boc-4-(phenylamino)piperidine via Reductive Amination.

Buchwald-Hartwig Amination

Alternatively, the C-N bond can be formed via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[14][15] This method would involve coupling an amine with an aryl halide or triflate. While a powerful tool for forming aryl amines, reductive amination is generally more direct and cost-effective for the synthesis of this specific precursor.[16][17]

Quantitative Data for Synthesis

The following table summarizes typical yields and conditions for the synthesis of 1-Boc-4-(phenylamino)piperidine and related derivatives.

| Method | Starting Materials | Reducing Agent / Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

| Reductive Amination | 1-Boc-4-piperidone, Aniline | Sodium Triacetoxyborohydride | Dichloromethane (B109758) | 98 | >95 | [12] |

| Reductive Amination | 1-Boc-4-piperidone, Aniline | Sodium Triacetoxyborohydride | Dichloromethane | Not specified | High | [3] |

| Reductive Amination | 1-Boc-4-piperidone, 4-Fluoroaniline | Sodium Cyanoborohydride | Methylene Chloride | 80 | High | [10][13] |

Table 1. Summary of Synthetic Methods and Quantitative Data.

Experimental Protocol: Reductive Amination

This protocol is adapted from a reported synthesis of 1-N-Boc-4-(phenylamino)piperidine.[12]

Materials:

-

N-tert-butoxycarbonyl-4-piperidone (13.36 g, 1 equivalent)

-

Aniline (3.3 g, 1 equivalent)

-

Sodium triacetoxyborohydride (10.4 g, 1.5 equivalents)

-

Acetic acid (2.1 g, 1 equivalent)

-

Dichloromethane (DCM, 200 ml)

-

1M Aqueous sodium hydroxide (B78521) (100 ml)

-

Diethyl ether (200 ml)

-

Water (100 ml)

-

Brine (100 ml)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve N-tert-butoxycarbonyl-4-piperidone and aniline in dichloromethane (200 ml) in a suitable reaction flask.

-

Add sodium triacetoxyborohydride followed by acetic acid to the solution.

-

Stir the mixture for 2 hours at ambient temperature.

-

After the reaction is complete, add 1M aqueous sodium hydroxide solution (100 ml) followed by diethyl ether (200 ml).

-

Stir the biphasic mixture vigorously for 5 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase sequentially with water (100 ml) and brine (100 ml).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting product is obtained as a white solid (9.5 g, 98% yield).[12]

Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| CAS Number | 125541-22-2 | [1][4] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][4] |

| Molecular Weight | 276.37 g/mol | [4][18] |

| Appearance | Pale Brown or White Solid | [18] |

| Melting Point | 136-137 °C | [18] |

| Solubility | DMF: 15 mg/ml; DMSO: 25 mg/ml; Ethanol: 25 mg/ml | [1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 154.9, 146.8, 129.5, 117.6, 113.4, 79.7, 50.2, 42.8, 32.5, 28.5 | [3] |

Table 2. Physicochemical and Spectroscopic Data for 1-Boc-4-(phenylamino)piperidine.

Core Applications in Organic Synthesis

The primary utility of 1-Boc-4-(phenylamino)piperidine lies in its role as a versatile precursor for N-substituted 4-anilinopiperidines. The Boc group allows for selective acylation or alkylation of the phenylamino nitrogen, after which the Boc group can be removed to allow for modification of the piperidine nitrogen.

Diagram 2. General synthetic utility workflow for 1-Boc-4-(phenylamino)piperidine.

Synthesis of Fentanyl

1-Boc-4-(phenylamino)piperidine is a direct precursor to norfentanyl, which is the immediate precursor to fentanyl.[9][19] The synthesis proceeds in three main steps from the starting piperidone:

-

Reductive Amination: Formation of 1-Boc-4-(phenylamino)piperidine as described above.

-

Acylation and Deprotection: The phenylamino group is acylated with propionyl chloride or propionic anhydride. The resulting intermediate, 1-Boc-norfentanyl, is then deprotected using a strong acid (like HCl or TFA) to yield norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide).[3][19]

-

N-Alkylation: Norfentanyl is alkylated with a phenethyl halide (e.g., 2-phenylethyl bromide) to yield fentanyl.[6][19]

Diagram 3. Synthetic pathway from 1-Boc-4-(phenylamino)piperidine to Fentanyl.

Experimental Protocol: Synthesis of Fentanyl from 1-Boc-4-AP

This protocol is adapted from a reported synthesis of fentanyl intermediates.[3]

Step A: Acylation to form tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate

-

Dissolve 1-Boc-4-(phenylamino)piperidine (1.06 g, 3.84 mmol) and diisopropylethylamine (DIPEA, 0.99 g, 7.67 mmol) in dichloromethane (33 ml) and cool in an ice bath.

-

Add propionyl chloride (0.71 g, 7.67 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Dilute the mixture with water (15 ml) and stir for 1 hour.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to yield the product.[3]

Step B: Deprotection to form Norfentanyl

-

Dissolve the product from Step A (e.g., 1.00 g, 3.01 mmol) in 1,4-dioxane (B91453) (25 ml).

-

Add 4M HCl in dioxane (25 ml) and stir at room temperature for 4 hours.

-

Adjust the solution to pH=8 by adding 2M aqueous NaOH.

-

Extract the solution three times with dichloromethane.

-

Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to provide Norfentanyl.[3]

Step C: Alkylation to form Fentanyl

-

Norfentanyl is subsequently alkylated using a phenethylating agent, such as 2-phenylethyl bromide, in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent like acetonitrile (B52724) to yield fentanyl.[6][19]

| Step | Intermediate Product | Typical Yield (%) | Reference |

| Acylation | 1-Boc-Norfentanyl | High (not specified) | [3] |

| Deprotection | Norfentanyl | High (not specified) | [3] |

| Alkylation | Fentanyl | 95 | [6] |

Table 3. Key Synthetic Steps to Fentanyl and Reported Yields.

Conclusion

1-Boc-4-(phenylamino)piperidine is an indispensable precursor in the field of organic and medicinal chemistry. Its well-defined structure allows for a logical and high-yielding synthetic strategy towards complex pharmaceutical targets, particularly the potent analgesic fentanyl and its derivatives. The straightforward synthesis of 1-Boc-4-AP via reductive amination and the predictable reactivity of its functional groups make it a reliable building block for drug discovery and development. However, due to its direct application in the synthesis of controlled substances, its handling and distribution are strictly regulated. This guide provides the essential technical information for its legitimate use in a research and development context.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

- 9. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 10. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]

- 13. 1-Boc-4-(4-fluoro-phenylamino)-piperidine synthesis - chemicalbook [chemicalbook.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. organic chemistry - Laboratory and commercial preparations of aniline other than reduction of nitroarenes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.rug.nl [research.rug.nl]

- 18. 1-N-Boc-4-(Phenylamino)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 19. documents.un.org [documents.un.org]

The Emergence of a Key Precursor: A Technical Guide to 1-Boc-4-(phenylamino)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a synthetic compound that has gained significant attention in medicinal chemistry and pharmaceutical development. Primarily recognized as a crucial intermediate in the synthesis of potent opioid analgesics, particularly fentanyl and its analogues, its history is intrinsically linked to the evolution of synthetic opioid manufacturing. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of 1-Boc-4-(phenylamino)piperidine, offering detailed experimental protocols and data for laboratory and research applications. While its direct biological activity is not extensively documented, its role as a versatile building block in the creation of pharmacologically active molecules is well-established.[1]

Historical Context and Discovery

The documented appearance of 1-Boc-4-(phenylamino)piperidine in scientific literature and patents seems to coincide with the ongoing efforts to develop more efficient and versatile synthetic routes to fentanyl and related compounds in the early 21st century. While there isn't a singular "discovery" event attributed to a specific individual or research group for a novel therapeutic purpose, its emergence is a practical consequence of the need for a stable, protected precursor for 4-anilinopiperidine, a core scaffold of many potent opioids. The use of the tert-butoxycarbonyl (Boc) protecting group offers advantages in terms of stability and ease of removal, making it a favored choice in multi-step organic syntheses. Its formal classification as a DEA List 1 Chemical in 2022 underscores its significance in the synthesis of controlled substances.[2]

Physicochemical Properties

1-Boc-4-(phenylamino)piperidine is typically a pale brown or white to off-white solid at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 125541-22-2 | [2] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |

| Molecular Weight | 276.37 g/mol | [2] |

| Melting Point | 134-138 °C | |

| Boiling Point | 400.6 ± 38.0 °C (Predicted) | |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | |

| Solubility | DMF: 15 mg/mL; DMSO: 25 mg/mL; Ethanol: 25 mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | |

| Appearance | Pale Brown Solid / White to off-white solid | |

| Storage | Room temperature, under inert atmosphere |

Synthesis of 1-Boc-4-(phenylamino)piperidine

The most prevalent and well-documented method for the synthesis of 1-Boc-4-(phenylamino)piperidine is the reductive amination of N-Boc-4-piperidone with aniline (B41778). An alternative approach involves the use of a palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol 1: Reductive Amination

This procedure involves the reaction of N-Boc-4-piperidone with aniline in the presence of a reducing agent, typically sodium triacetoxyborohydride (B8407120).

Materials:

-

N-tert-butoxycarbonyl-4-piperidone

-

Aniline

-

Dichloromethane (DCM)

-

Sodium triacetoxyborohydride

-

Acetic acid

-

1M Aqueous sodium hydroxide (B78521) solution

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidone (1.0 equivalent) and aniline (1.0 equivalent) in dichloromethane.

-

To this solution, add acetic acid (1.0 equivalent).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, add 1M aqueous sodium hydroxide solution to quench the reaction, followed by the addition of diethyl ether.

-

Stir the biphasic mixture vigorously for 5-10 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by silica (B1680970) gel column chromatography to obtain 1-Boc-4-(phenylamino)piperidine as a white solid.

Experimental Protocol 2: Buchwald-Hartwig Amination (General Approach)

This method provides an alternative route to form the C-N bond between the piperidine (B6355638) and phenyl rings, which can be particularly useful for substrates with varying electronic properties.

Materials:

-

1-Boc-4-aminopiperidine

-

Bromobenzene (B47551) (or other aryl halide)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., BINAP, Xantphos)

-

Strong base (e.g., sodium tert-butoxide)

-

Anhydrous toluene (B28343) or dioxane

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and the strong base under an inert atmosphere.

-

Add 1-Boc-4-aminopiperidine and bromobenzene to the tube.

-

Add anhydrous solvent (toluene or dioxane) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-Boc-4-(phenylamino)piperidine.

Experimental Workflows and Signaling Pathways

As 1-Boc-4-(phenylamino)piperidine is primarily a synthetic intermediate, its direct interaction with biological signaling pathways is not a primary area of research. Its significance lies in its role within the synthetic pathway to fentanyl and its analogs. The following diagrams illustrate the logical flow of its synthesis and subsequent conversion.

Caption: Synthetic routes to 1-Boc-4-(phenylamino)piperidine.

Caption: Conversion of 1-Boc-4-(phenylamino)piperidine to Fentanyl.

Spectral Data

The following table summarizes key spectral data for the characterization of 1-Boc-4-(phenylamino)piperidine.

| Technique | Data |

| Mass Spectrometry (MS) | [M+H]⁺ = 277 |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.14 (m, 2H), 6.75-6.69 (m, 1H), 6.65-6.59 (m, 2H), 4.07 (br s, 2H), 3.51 (m, 1H), 3.01 (t, J=12.2 Hz, 2H), 2.01 (d, J=12.5 Hz, 2H), 1.46 (s, 9H), 1.42-1.32 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 154.8, 147.0, 129.3, 117.3, 113.4, 79.5, 50.4, 42.9, 32.7, 28.5 |

| Infrared (IR) | Key peaks (cm⁻¹): 3360 (N-H stretch), 2970-2850 (C-H stretch), 1680 (C=O stretch, Boc), 1600, 1500 (C=C stretch, aromatic) |

Conclusion

1-Boc-4-(phenylamino)piperidine is a pivotal chemical intermediate whose history and application are deeply rooted in the synthesis of fentanyl and its derivatives. While not a pharmacologically active agent in itself, its stable, protected structure makes it an invaluable tool for organic chemists in the pharmaceutical industry and research. The synthetic protocols provided herein offer reliable methods for its preparation, and the compiled data serves as a comprehensive resource for its identification and characterization. Understanding the properties and synthesis of this precursor is essential for professionals involved in opioid research, forensic analysis, and the development of novel analgesics.

References

Theoretical and Experimental Insights into 1-Boc-4-(Phenylamino)piperidine: A Precursor to Synthetic Opioids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a key chemical intermediate in the synthesis of a class of potent synthetic opioids, most notably fentanyl and its analogues.[1][2][3] The structural integrity of this molecule, featuring a central piperidine (B6355638) ring, a phenylamino (B1219803) substituent at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, makes it a versatile scaffold in medicinal chemistry.[4] Understanding the theoretical underpinnings of its molecular structure and properties, alongside robust experimental data, is crucial for the development of novel analgesics, as well as for forensic applications in the detection and analysis of illicitly synthesized opioids.[5] This technical guide provides a comprehensive overview of the theoretical studies, experimental protocols, and biological context of 1-Boc-4-(phenylamino)piperidine.

Theoretical Studies: A Computational Perspective

While direct theoretical and computational studies specifically focused on 1-Boc-4-(phenylamino)piperidine are not extensively available in peer-reviewed literature, significant insights can be gleaned from computational analyses of its derivatives, particularly fentanyl and other 4-anilinopiperidine compounds.[6][7] These studies provide a framework for understanding the conformational landscape, electronic properties, and interaction mechanisms of this important precursor.

Conformational Analysis and Molecular Dynamics

The flexibility of the piperidine ring and the rotational freedom of the phenylamino and Boc groups give rise to a complex conformational landscape for 1-Boc-4-(phenylamino)piperidine. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in exploring these conformations.[8][9][10]

DFT calculations can be employed to determine the relative energies of different conformers, identifying the most stable geometries. For the piperidine ring, chair and boat conformations are the primary considerations, with the chair form generally being more stable. The orientation of the bulky Boc group and the phenylamino substituent (axial vs. equatorial) significantly influences the overall molecular shape and energy.[11]

Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior in solution, revealing the accessible conformational states and the energy barriers between them.[8] Such simulations on fentanyl and its analogues have shown that the piperidine core and the N-phenyl group are crucial for binding to the mu-opioid receptor.[6]

A hypothetical workflow for the computational analysis of 1-Boc-4-(phenylamino)piperidine is presented below.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on 4-phenylpiperidine (B165713) derivatives have been conducted to correlate their structural features with their analgesic activity.[12] These studies typically use a variety of molecular descriptors, such as electronic, steric, and lipophilic properties, to build predictive models.[13] While a specific QSAR model for 1-Boc-4-(phenylamino)piperidine as a precursor is not directly applicable, the principles from these studies can inform the design of novel derivatives with desired properties. For instance, substitutions on the phenyl ring can modulate the electronic properties and lipophilicity, which in turn can affect the binding affinity of the final opioid product to its receptor.[7]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [2][14] |

| Molecular Weight | 276.37 g/mol | [14] |

| IUPAC Name | tert-butyl 4-anilinopiperidine-1-carboxylate | [14] |

| CAS Number | 125541-22-2 | [2] |

| Melting Point | 136-137 °C | [3] |

| Boiling Point | 400.6 ± 38.0 °C (Predicted) | [3][15] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [3][15] |

| pKa | 5.00 ± 0.20 (Predicted) | [3] |

| Solubility in DMF | 15 mg/mL | [2] |

| Solubility in DMSO | 25 mg/mL | [2] |

| Solubility in Ethanol | 25 mg/mL | [2] |

Spectroscopic Data (Predicted and Experimental)

| Technique | Key Features | Reference |

| ¹³C-NMR (101 MHz, CDCl₃) | δ 154.9, 146.8, 129.5, 117.6, 113.4, 79.7, 50.2, 42.8, 32.5, 28.5 ppm | [16] |

| GC-MS (EI) | Base Peak: 57 m/z | [17] |

| HPLC-TOF | Exact Mass Theoretical: 276.1838 | [17] |

| UV λmax | 249 nm | [2] |

Experimental Protocols

Synthesis via Reductive Amination

The most common and efficient method for the synthesis of 1-Boc-4-(phenylamino)piperidine is the reductive amination of N-Boc-4-piperidone with aniline (B41778).[16]

Materials and Reagents:

-

N-Boc-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Acetic acid

-

Dichloromethane (DCM)

-

2M Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diatomaceous earth (optional)

Protocol:

-

Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.

-

Cool the mixture in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding 2M aqueous NaOH solution and stir for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent (a pad of diatomaceous earth can be used to aid filtration).

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).[16]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a flow rate of 1.2 ml/min.

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 170 °C for 1 min, then ramp to a final temperature.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-550 amu.[17]

High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF):

-

Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron.

-

Mobile Phase A: 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A time-programmed gradient from low to high percentage of mobile phase B.

-

Flow Rate: 1.0 ml/min.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.[17]

Biological Context: Mu-Opioid Receptor Signaling

Derivatives of 1-Boc-4-(phenylamino)piperidine, such as fentanyl, primarily exert their analgesic and other physiological effects by acting as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[18][19] The activation of MOR initiates a cascade of intracellular signaling events.

G-Protein Dependent Pathway: Upon agonist binding, MOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. These actions lead to neuronal hyperpolarization and reduced neurotransmitter release, resulting in analgesia.[20][21]

β-Arrestin Mediated Pathway: Agonist-bound MOR can also be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization. β-arrestin can also act as a scaffold for other signaling proteins, initiating pathways that are implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[18][22]

Conclusion

1-Boc-4-(phenylamino)piperidine is a molecule of significant interest in medicinal chemistry and pharmacology due to its role as a key precursor in the synthesis of potent opioid analgesics. While direct theoretical studies on this specific compound are limited, computational analysis of its derivatives provides valuable insights into its molecular properties. The well-established synthetic routes and analytical methods allow for its efficient production and characterization. A thorough understanding of the biological targets of its derivatives, particularly the mu-opioid receptor and its complex signaling pathways, is paramount for the rational design of safer and more effective pain therapeutics. This guide serves as a foundational resource for researchers engaged in the study and application of this important chemical entity.

References

- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-N-Boc-4-(Phenylamino)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]

- 5. Training Algorithms to Sniff Out Sneaky Fentanyl Clones | Johns Hopkins University Applied Physics Laboratory [jhuapl.edu]

- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. mdpi.com [mdpi.com]

- 9. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [scholarshare.temple.edu]

- 11. benchchem.com [benchchem.com]

- 12. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-N-Boc-4-(Phenylamino)piperidine CAS 125541-22-2 | Claire Global [claire.global]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. policija.si [policija.si]

- 18. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

1-Boc-4-(Phenylamino)piperidine: A Technical Overview of its Role as a Synthetic Precursor in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a synthetic compound primarily recognized for its crucial role as a chemical intermediate in the synthesis of potent opioid analgesics, most notably fentanyl and its analogs.[1][2][3][4] While the direct mechanism of action of 1-Boc-4-(phenylamino)piperidine in biological systems is not extensively documented in publicly available research, its significance lies in its function as a key building block for pharmacologically active molecules. This technical guide provides an in-depth overview of its chemical properties, its central role in synthetic pathways, and the biological activities of the compounds derived from it. Due to its use in the illicit manufacture of controlled substances, 1-Boc-4-(phenylamino)piperidine is a regulated chemical in many jurisdictions.[1][5]

Chemical and Physical Properties

1-Boc-4-(phenylamino)piperidine is a solid at room temperature with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol .[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen makes it a stable intermediate for synthetic transformations.

| Property | Value | Reference |

| Molecular Formula | C16H24N2O2 | [4] |

| Molecular Weight | 276.37 g/mol | [4] |

| CAS Number | 125541-22-2 | [3] |

| Appearance | Pale Brown Solid | |

| Melting Point | 136-137 °C | |

| Boiling Point | 400.6±38.0 °C (Predicted) | |

| Density | 1.107±0.06 g/cm3 (Predicted) | |

| pKa | 5.00±0.20 (Predicted) |

Role in the Synthesis of Fentanyl and its Analogs

The primary and most well-documented application of 1-Boc-4-(phenylamino)piperidine is as a precursor in the synthesis of fentanyl and its derivatives. The Boc group serves to protect the piperidine nitrogen, allowing for selective modifications at other positions of the molecule.

Synthetic Pathway to Fentanyl

The synthesis of fentanyl from 1-Boc-4-(phenylamino)piperidine typically involves a two-step process:

-

Deprotection: The Boc group is removed from the piperidine nitrogen, usually by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This step yields the intermediate 4-anilino-N-phenethylpiperidine (4-ANPP).

-